“3-(4-Methylpiperazin-1-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C13H18N2O2. It is used as an intermediate in the pharmaceutical industry. The compound is a solid at room temperature and is stored in a refrigerator.
Synthesis Analysis
The synthesis of “3-(4-Methylpiperazin-1-ylmethyl)benzoic acid” can be achieved through direct reductive alkylation of 1-methylpiperazine. This process is considered efficient and practical.
Molecular Structure Analysis
The molecular weight of “3-(4-Methylpiperazin-1-ylmethyl)benzoic acid” is 234.29. The InChI code of the compound is 1S/C13H18N2O2/c1-14-5-7-15(8-6-14)10-11-2-4-12(5-3-11)13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17).
Physical And Chemical Properties Analysis
“3-(4-Methylpiperazin-1-ylmethyl)benzoic acid” is a solid at room temperature. It has a molecular weight of 234.29. The compound is stored in a refrigerator.
Compound Description: This compound serves as a key intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used in the treatment of certain cancers. [] This compound has been synthesized through a variety of methods, with a focus on improving yield and environmental friendliness. [, ]
Relevance: This compound is a positional isomer of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, sharing the same molecular formula but differing in the position of the (4-methylpiperazin-1-ylmethyl) substituent on the benzene ring. []
Compound Description: This compound is a potent inhibitor of platelet-derived growth factor receptor (PDGF) tyrosine kinase. [, , , ] It has shown potential in treating diseases mediated by angiotensin II, such as hypertension, and in treating seminomas and anaplastic thyroid cancers. [, , , ]
Relevance: This compound shares the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid moiety with 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid. The benzamide portion introduces additional structural elements and biological activity. [, , , ]
Compound Description: ARD-353 is a novel and selective δ-opioid receptor agonist. [, ] Studies have demonstrated its potential as a cardioprotective agent, showing significant reduction in myocardial infarct size in rat models. [, ] Notably, ARD-353 exhibits minimal penetration of the blood-brain barrier, suggesting a reduced risk of central nervous system side effects. [, ]
4-(1H-1,2,4-Triazol-1-ylmethyl) Benzoic Acid
Compound Description: This compound acts as a ligand in the formation of transition metal coordination compounds. [] These complexes have demonstrated antifungal activity and DNA cleavage ability, suggesting potential applications in medicine and biotechnology. []
Relevance: Both this compound and 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid belong to the class of substituted benzoic acids. They share the benzoic acid core and a similar substitution pattern at the para position, with a methylene linker connecting a heterocyclic ring. []
Poly[4-(pyrrol-1-ylmethyl)benzoic Acid]
Compound Description: This polymer is a functionalized polypyrrole with cation-exchange properties. [] It can incorporate various cations, including hexaamineruthenium, tris(1,10-phenanthroline)iron, and porphyrin cations. []
Compound Description: SAR107375 is a dual inhibitor of thrombin and factor Xa, exhibiting potent anticoagulant activity. [] Its development involved optimizing both in vitro potency and in vivo metabolic stability. [] SAR107375 shows promise as an orally active anticoagulant with reduced bleeding risk. []
Compound Description: This compound belongs to the arylidene-imidazolone class, known for their diverse pharmacological activities. [] Studying its structure and conformation provides insights into its potential interactions with biological targets. []
Relevance: Both this compound and 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid incorporate a 4-methylpiperazine ring as part of their structures. Although their core structures differ, this shared fragment suggests potential similarities in their physicochemical properties and potential for interacting with biological targets. []
Compound Description: GR-89,696 serves as a lead compound in the development of highly potent κ-opioid receptor agonists. [] Structural modifications, particularly the introduction of methyl substituents in the side chain, were explored to enhance its affinity and selectivity. []
Relevance: This compound and 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid both contain a piperazine ring as a central structural motif. While GR-89,696 is a piperazine derivative, 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid features the piperazine ring as a substituent. Despite this difference, the shared presence of the piperazine moiety suggests potential for similar binding interactions with specific targets. []
Compound Description: These compounds, particularly 4-(3,4,5-trimethoxyphenoxy) benzoic acid and its methyl ester, exhibit anti-proliferative and cytotoxic effects on MCF-7 and MDA-MB-468 breast cancer cells. [] Mechanistic studies suggest they induce G2/M cell cycle arrest and apoptosis in these cancer cells. []
Relevance: These compounds belong to the class of substituted benzoic acid derivatives, similar to 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid. They share the benzoic acid core and feature an aromatic ring linked via an ether bond at the para position. These structural similarities suggest potential overlap in their physicochemical properties and interactions with biological targets. []
Relevance: Bexarotene shares the benzoic acid core with 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid and features a bulky hydrophobic substituent at the para position. Although their structures differ significantly, their shared features suggest potential for similarities in their physicochemical properties and ability to interact with specific biological targets. []
Compound Description: CD3254 is a retinoid X receptor (RXR) selective agonist. [] It serves as a lead compound for developing novel RXR agonists with improved potency and selectivity, aiming to reduce the side effects associated with current therapies like Bexarotene. []
Relevance: Although structurally distinct from 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, CD3254's inclusion as a lead compound for developing RXR agonists highlights the relevance of exploring diverse chemical scaffolds, including benzoic acid derivatives, in targeting this receptor family. []
Compound Description: CBT demonstrates excellent corrosion inhibition for mild steel in acidic environments. [] Electrochemical and surface analysis techniques indicate that CBT functions as a mixed-type inhibitor, adsorbing onto the metal surface and forming a protective layer. []
Compound Description: These compounds represent a novel class of tricyclic quinolonecarboxylic acids with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Their development involved a new synthetic route featuring an oxetane ring cleavage. [] In vivo studies showed promising activity against systemic bacterial infections, highlighting their potential as therapeutic agents. []
Compound Description: This compound, synthesized via a regiospecific intramolecular cyclization reaction, belongs to the quinolone class. [] Although its specific biological activity is not mentioned in the provided abstract, its structure suggests potential applications in medicinal chemistry, given the wide range of biological activities associated with quinolone derivatives. []
5-(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol and its Derivatives
Compound Description: This compound and its derivatives, including the S-methyl derivative, the 1-phenyl-4-(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-ylmethyl)-piperazine derivative, and the compound containing two joined 1,3,4-oxadiazole systems, were synthesized and tested for their tuberculostatic activity. []
Overview
3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, also known as 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, is a chemical compound with significant applications in organic synthesis and medicinal chemistry. Its structure features a benzoic acid moiety linked to a piperazine derivative, which contributes to its biological activity. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, including the anticancer drug imatinib.
Source
The compound can be synthesized from readily available starting materials, such as 3-(chloromethyl)benzoic acid and 4-methylpiperazine. The synthesis involves nucleophilic substitution reactions under controlled conditions to yield the desired product.
Classification
3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is classified as an organic compound and specifically falls under the category of benzoic acids and their derivatives. It is also categorized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors.
Synthesis Analysis
Methods
The synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid typically involves a two-step process:
Formation of the Chloromethyl Intermediate: Starting with 3-(chloromethyl)benzoic acid, the chloromethyl group is substituted by 4-methylpiperazine in a nucleophilic substitution reaction.
Acidification: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Technical Details
Molecular Structure Analysis
Structure
The molecular formula of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is C13H18N2O2·2HCl, with a molecular weight of approximately 307.22 g/mol. The structure consists of a benzoic acid group attached to a piperazine ring through a methylene bridge.
Data
InChI Key: ISHROKOWRJDOSN-UHFFFAOYSA-N
SMILES: Cl.Cl.CN1CCN(Cc2ccc(cc2)C(=O)O)CC1
Molecular Weight: 307.22 g/mol
CAS Number: 106261-49-8.
Chemical Reactions Analysis
Reactions
The primary reaction involving 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is its use as an intermediate for synthesizing imatinib and other related compounds. The compound can undergo further reactions such as acylation or coupling with other active pharmaceutical ingredients.
Technical Details
The mechanism typically involves activating the carboxylic acid group for coupling reactions using reagents like N,N'-carbonyldiimidazole or other coupling agents, facilitating the formation of amides or related derivatives.
Mechanism of Action
Process
As an intermediate in drug synthesis, particularly for imatinib, 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid plays a crucial role in inhibiting tyrosine kinases involved in cancer cell proliferation. Imatinib specifically targets BCR-ABL and c-KIT kinases.
Data
The inhibition of these kinases affects downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are critical for cell cycle regulation and survival.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White solid
Solubility: Soluble in water; slightly soluble in methanol when heated.
Chemical Properties
The compound exhibits typical characteristics of benzoic acids, including acidic behavior due to the carboxylic group. It has been shown to interact with various biomolecules, influencing enzyme activity and stability.
Applications
Scientific Uses
3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is primarily used in:
Pharmaceutical Synthesis: As an intermediate in the production of kinase inhibitors like imatinib.
Research: Investigating its effects on cell signaling pathways and potential therapeutic applications in oncology.
This compound's ability to modulate biological pathways makes it a valuable tool in drug development and biochemical research.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dimetridazole-d3 is intended for use as an internal standard for the quantification of dimetridazole by GC- or LC-MS. Dimetridazole is a nitroimidazole antiprotozoal agent that has activity against Bacteroides species (mean MIC = 2.7 μM). It is also active against 16 clinical isolates of B. fragilis (MICs = 0.28-2.82 μg/ml). Formulations containing dimetridazole have been used to treat Giardia infections in livestock. Labeled Dimetridazole. An antihistomonal agent. Antiprotozoal (Histomonas).